4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride
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Overview
Description
4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a pyrrolo[1,2-a]benzimidazole core, which is a privileged substructure in drug design due to its broad range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride typically involves a multi-step pathway starting from commercially available precursors. The process includes several key steps such as nitration, reduction, cyclization, and functional group modifications. For instance, starting from 2-nitroaniline, the compound undergoes nitration followed by reduction to form the corresponding amine. This intermediate then undergoes cyclization to form the pyrrolo[1,2-a]benzimidazole core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature, pressure, and pH to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may yield reduced forms of the compound with different functional groups.
Scientific Research Applications
4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-phenylpyrrolo[1,2-a]quinoxaline: Another heterocyclic compound with similar pharmacological properties.
2-tert-butyl-4-methylphenol: A phenolic compound with antioxidant properties.
tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Uniqueness
4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is unique due to its specific structural features and the presence of the morpholine moiety, which may contribute to its distinct biological activities and pharmacological properties .
Properties
CAS No. |
174657-58-0 |
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Molecular Formula |
C26H33Cl2N3O |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride |
InChI |
InChI=1S/C26H31N3O.2ClH/c1-26(2,3)21-19-29-23-12-8-7-11-22(23)28(14-13-27-15-17-30-18-16-27)25(29)24(21)20-9-5-4-6-10-20;;/h4-12,19H,13-18H2,1-3H3;2*1H |
InChI Key |
TWLCHCVQNNMUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=C1C4=CC=CC=C4)CCN5CCOCC5.Cl.Cl |
Origin of Product |
United States |
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